
2-(5-Methylmorpholin-3-yl)-1-(oxolan-3-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Methylmorpholin-3-yl)-1-(oxolan-3-yl)ethan-1-one is a synthetic organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, agrochemicals, and material science due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylmorpholin-3-yl)-1-(oxolan-3-yl)ethan-1-one typically involves the reaction of 5-methylmorpholine with oxirane derivatives under controlled conditions. The reaction may require catalysts such as Lewis acids to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form corresponding oxides or ketones.
Reduction: Reduction reactions could convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions may introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be employed.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-(5-Methylmorpholin-3-yl)-1-(oxolan-3-yl)ethan-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.
Biology
In biological research, this compound may serve as a probe or ligand in studies involving enzyme interactions or receptor binding.
Medicine
Medicinally, morpholine derivatives are often explored for their potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of 2-(5-Methylmorpholin-3-yl)-1-(oxolan-3-yl)ethan-1-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholine: A simpler analog with a similar core structure.
Oxolane: Another related compound with a similar ring structure.
Uniqueness
2-(5-Methylmorpholin-3-yl)-1-(oxolan-3-yl)ethan-1-one is unique due to the combination of the morpholine and oxolane rings, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C11H19NO3 |
|---|---|
Molekulargewicht |
213.27 g/mol |
IUPAC-Name |
2-(5-methylmorpholin-3-yl)-1-(oxolan-3-yl)ethanone |
InChI |
InChI=1S/C11H19NO3/c1-8-5-15-7-10(12-8)4-11(13)9-2-3-14-6-9/h8-10,12H,2-7H2,1H3 |
InChI-Schlüssel |
JVHHWUMDQHHYPP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1COCC(N1)CC(=O)C2CCOC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


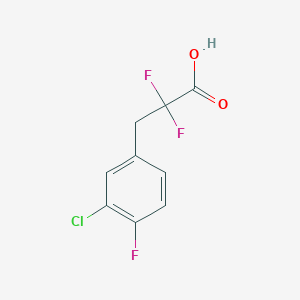

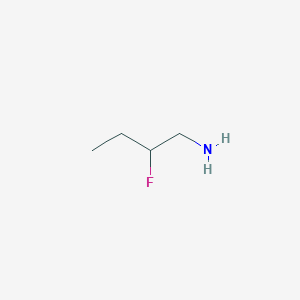
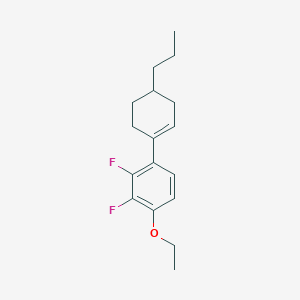
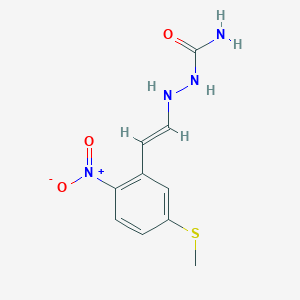

![5-[(1-Methoxypropan-2-yl)amino]pyridine-2-carbonitrile](/img/structure/B13083915.png)
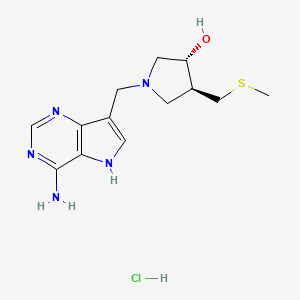
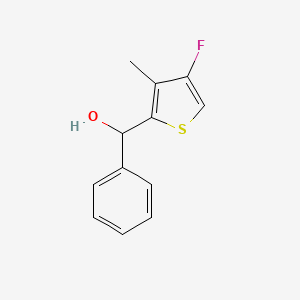
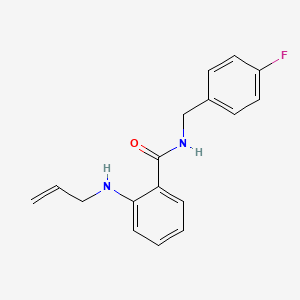

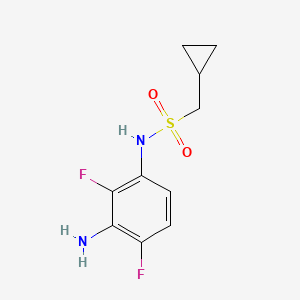
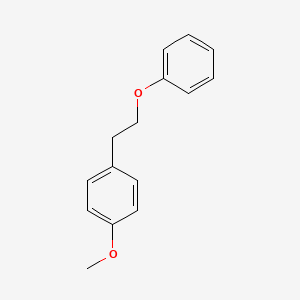
![2-[1-(2-Methylpropyl)piperidin-4-ylidene]acetic acid](/img/structure/B13083969.png)
